4-Chloro-3-iodobenzaldehyde
Overview
Description
4-Chloro-3-iodobenzaldehyde (4-Cl-3-I-BzA) is a chemical compound of the aldehyde family. It is a colorless to yellowish solid that has a strong odor and is soluble in water and alcohol. 4-Cl-3-I-BzA is used in a variety of scientific applications, including synthesis, research, and lab experiments.
Scientific Research Applications
1. Chromatographic Analyses
4-Chloro-3-iodobenzaldehyde, along with its chlorinated hydroxybenzaldehyde counterparts, has been analyzed using gas-liquid chromatography. This method, particularly with a non-polar SE-30 capillary column, enables the separation and analysis of various chlorinated benzaldehydes, including 4-Chloro-3-iodobenzaldehyde, under different conditions (Korhonen & Knuutinen, 1984).
2. Crystallography and Molecular Structure Analysis
Studies on compounds like 3- and 4-iodobenzaldehyde 2,4-dinitrophenylhydrazone reveal insights into molecular structures, which can be linked to 4-Chloro-3-iodobenzaldehyde for comparative analysis. These compounds exhibit planar structures and are linked by hydrogen bonds and iodo-nitro interactions, forming complex molecular frameworks (Glidewell et al., 2004).
3. Study of Polymorphs
Polymorph studies, like those conducted on 4,4′-diiodobenzalazine and 4-chloro-4′-iodobenzalazine, provide valuable insights into the structural and molecular characteristics of halogen-substituted benzaldehydes, including 4-Chloro-3-iodobenzaldehyde. These studies explore aspects like symmetry, molecular packing, and halogen interactions (Ojala et al., 2007).
4. Spectroscopic Studies
Spectroscopic techniques, such as FT-IR and FT-Raman, are utilized to study compounds like 4-chloro-3-nitrobenzaldehyde, which can be analogous to 4-Chloro-3-iodobenzaldehyde. These methods help in understanding molecular vibrations, energy distributions, and thermodynamic functions, which are crucial for characterizing the chemical properties of these compounds (Karunakaran & Balachandran, 2012).
5. Catalytic Applications
Studies on compounds like p-Iodobenzaldehyde, closely related to 4-Chloro-3-iodobenzaldehyde, have explored their potential as precursors for catalysts in reactions like Heck and Suzuki reactions. These studies highlight the utility of such compounds in developing highly active catalysts for organic synthesis (Rocaboy & Gladysz, 2003).
properties
IUPAC Name |
4-chloro-3-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCZAXXTPLCEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459528 | |
Record name | 4-Chloro-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodobenzaldehyde | |
CAS RN |
276866-90-1 | |
Record name | 4-Chloro-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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